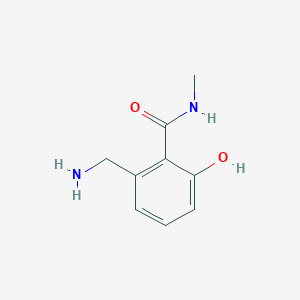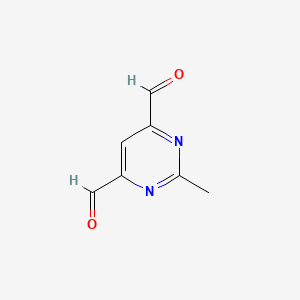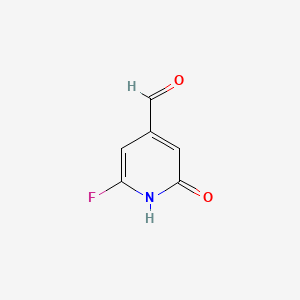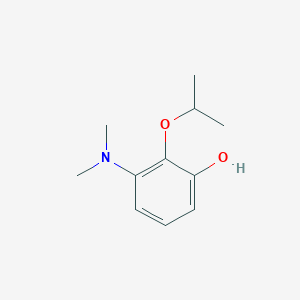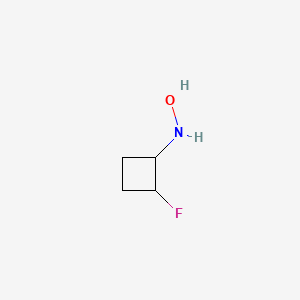
Methyl difluoro(pyridin-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl difluoro(pyridin-3-YL)acetate: is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a difluoromethyl group attached to a pyridine ring at the 3-position, with an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of a boron reagent with a halogenated pyridine derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of fluorinated pyridines.
Industrial Production Methods: Industrial production of Methyl difluoro(pyridin-3-YL)acetate may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl difluoro(pyridin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl difluoro(pyridin-3-YL)acetate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its fluorinated nature imparts desirable properties such as increased lipophilicity and improved bioavailability.
Wirkmechanismus
The mechanism of action of Methyl difluoro(pyridin-3-YL)acetate in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors, leading to increased potency and selectivity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Difluoro(pyridinyl)methylphosphonates: These compounds share the difluoromethyl group and pyridine ring but differ in the functional groups attached.
Fluoropyridines: A broader class of compounds with varying degrees of fluorination and substitution patterns.
Uniqueness: Methyl difluoro(pyridin-3-YL)acetate is unique due to its specific substitution pattern and the presence of both an ester and difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1354940-86-5 |
|---|---|
Molekularformel |
C8H7F2NO2 |
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
methyl 2,2-difluoro-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7(12)8(9,10)6-3-2-4-11-5-6/h2-5H,1H3 |
InChI-Schlüssel |
LRDPBYZDVYMAJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CN=CC=C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



